MRS 1754

Beschreibung

Eigenschaften

IUPAC Name |

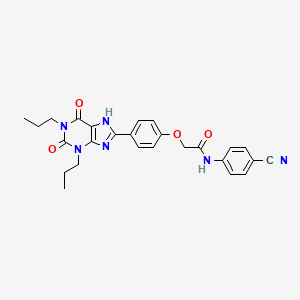

N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O4/c1-3-13-31-24-22(25(34)32(14-4-2)26(31)35)29-23(30-24)18-7-11-20(12-8-18)36-16-21(33)28-19-9-5-17(15-27)6-10-19/h5-12H,3-4,13-14,16H2,1-2H3,(H,28,33)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBBEYXFRYFVNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424967 |

Source

|

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264622-58-4 |

Source

|

| Record name | MRS-1754 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264622584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS 1754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MRS-1754 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E435V2DAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MRS 1754

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of MRS 1754, a potent and selective antagonist for the A2B adenosine receptor. It covers its binding kinetics, mechanism of inhibition, downstream signaling effects, and the experimental protocols used for its characterization.

Introduction to MRS 1754

MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a xanthine derivative that functions as a highly selective and high-affinity antagonist for the A2B adenosine receptor (A2BR).[1][2] The A2B receptor is one of four subtypes of adenosine receptors, which are G protein-coupled receptors (GPCRs) crucial in various physiological and pathological processes.[3][4] Due to its high selectivity, MRS 1754 has become an invaluable pharmacological tool for investigating the specific roles of the A2B receptor and a lead compound for developing potential therapeutics, particularly for conditions like asthma.[1][2]

Core Mechanism of Action

The primary mechanism of action for MRS 1754 is competitive antagonism at the A2B adenosine receptor.[1][3] It binds reversibly to the same site as the endogenous agonist, adenosine, but fails to induce the conformational change necessary for receptor activation. By occupying the binding site, MRS 1754 effectively blocks adenosine from binding and initiating downstream signal transduction.[1] Studies using a tritiated form of the compound, [³H]MRS 1754, have demonstrated that its binding is saturable and follows a one-site model, confirming a specific and direct interaction with the A2B receptor.[1][2][3]

Quantitative Data: Binding Affinity and Selectivity

The efficacy and utility of MRS 1754 are defined by its high affinity for the human A2B receptor and its significantly lower affinity for other adenosine receptor subtypes. This selectivity allows for the specific interrogation of A2B receptor function.

Table 1: Binding Affinity of MRS 1754 for the Human A2B Adenosine Receptor

| Parameter | Value | Cell System | Reference |

| Ki | 1.97 nM | Recombinant hA2B | |

| Ki | 1.45 ± 0.21 nM | HEK-293 cell membranes expressing hA2B | [5] |

| Kd | 1.13 ± 0.12 nM | HEK-293 cell membranes expressing hA2B | [1][2][3] |

| Bmax | 10.9 ± 0.6 pmol/mg protein | HEK-293 cell membranes expressing hA2B | [1][2] |

Table 2: Selectivity Profile of MRS 1754 Across Human (h) and Rat (r) Adenosine Receptors

| Receptor Subtype | Ki (nM) | Fold Selectivity vs. hA2B (using Ki = 1.97 nM) | Reference |

| hA2B | 1.97 | 1 | |

| rA1 | 16.8 | ~8.5 | |

| hA1 | 403 | ~205 | |

| hA2A | 503 | ~255 | |

| hA3 | 570 | ~289 | |

| rA2A | 612 | ~311 |

Inhibition of A2B Receptor Signaling Pathways

The A2B adenosine receptor is a G protein-coupled receptor that primarily couples to Gs proteins. Agonist binding typically leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][6] Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. The A2B receptor can also couple to Gq proteins, activating the Phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[1][3]

MRS 1754, by blocking agonist binding, prevents the initiation of these signaling cascades. For instance, at a concentration of 100 nM, MRS 1754 was shown to completely inhibit calcium mobilization stimulated by the adenosine agonist NECA in HEK-293 cells expressing the human A2B receptor.[1]

Experimental Protocols

The characterization of MRS 1754 relied on several key experimental methodologies, primarily radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays were fundamental in determining the binding affinity (Kd) and receptor density (Bmax) of MRS 1754, as well as the inhibition constants (Ki) of other compounds at the A2B receptor.

Objective: To quantify the binding characteristics of [³H]MRS 1754 to human A2B receptors.

Methodology:

-

Membrane Preparation: Membranes were prepared from HEK-293 cells stably transfected with the gene for the human A2B adenosine receptor.[1][2]

-

Incubation: Cell membranes (approximately 30 µg of protein) were incubated with a specific concentration of [³H]MRS 1754 (e.g., 0.7 nM) in a buffer solution.[1] The incubation was typically carried out at 25°C.

-

Competition Assay: For determining Ki values, unlabeled competing ligands (like NECA, XAC, or unlabeled MRS 1754) were added to the incubation mixture at various concentrations.[1][2]

-

Separation: The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters was measured using liquid scintillation counting.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Nonspecific Binding: Radioactivity measured in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA) to saturate the receptors.[1]

-

Specific Binding: Calculated as Total Binding minus Nonspecific Binding.

-

Saturation binding data were analyzed using nonlinear regression to determine Kd and Bmax. Competition data were analyzed to calculate Ki values.

-

Functional Assays (Calcium Mobilization)

Functional assays assess the ability of an antagonist to block the cellular response to an agonist.

Objective: To determine if MRS 1754 can inhibit agonist-induced intracellular calcium increase.

Methodology:

-

Cell Loading: HEK-293 cells expressing the human A2B receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Baseline Measurement: The baseline fluorescence of the cells was measured.

-

Antagonist Application: Cells were pre-incubated with MRS 1754 (e.g., 100 nM) or a vehicle control.[1]

-

Agonist Stimulation: An A2B receptor agonist (e.g., 1 µM NECA) was added to the cells.[1]

-

Fluorescence Measurement: Changes in intracellular calcium were monitored by measuring the change in fluorescence over time.

-

Data Analysis: The peak fluorescence signal in the presence of MRS 1754 was compared to the signal in its absence to quantify the degree of inhibition.

Summary of In Vitro and Ex Vivo Effects

Beyond basic characterization, MRS 1754 has been used to probe the function of A2B receptors in various biological systems.

-

Neuroprotection: In rat hippocampal slices subjected to oxygen and glucose deprivation (OGD), a model for ischemia, MRS 1754 significantly reduced synaptic failure and neuronal death, suggesting a neuroprotective role for A2B receptor antagonism in ischemic conditions.[7][8]

-

Glucose Metabolism: In mouse brain slices, MRS 1754 was shown to reduce glucose uptake, indicating that A2B receptors are involved in the tonic regulation of glucose transport in neurons and astrocytes.[9]

These studies highlight the utility of MRS 1754 as a specific tool to elucidate the physiological and pathophysiological roles of the A2B adenosine receptor.

References

- 1. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Selective Antagonism of Adenosine A2B Receptors Reduces the Synaptic Failure and Neuronal Death Induced by Oxygen and Glucose Deprivation in Rat CA1 Hippocampus in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MRS 1754: A Comprehensive Technical Guide to its A2B Adenosine Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MRS 1754 for the A2B adenosine receptor (A2BR). MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a potent and selective antagonist for the A2B adenosine receptor, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and asthma.[1][2][3] This document summarizes key binding affinity data, details common experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of MRS 1754 for the A2B receptor has been determined through various radioligand binding assays, consistently demonstrating high affinity and selectivity. The following table summarizes the key quantitative data from published studies.

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| Ki | 1.97 nM | Human A2B | [125I]IABOPX or [3H]ZM 241385 | [2][4][5] |

| Ki | 1.45 ± 0.21 nM | Human A2B (HEK-293 cells) | [3H]MRS 1754 | [6] |

| Kd | 1.13 ± 0.12 nM | Human A2B (HEK-293 cells) | [3H]MRS 1754 | [1][2] |

| Kd (from kon/koff) | 1.22 nM | Human A2B (HEK-293 cells) | [3H]MRS 1754 | [1][2] |

| Bmax | 10.9 ± 0.6 pmol/mg protein | Human A2B (HEK-293 cells) | [3H]MRS 1754 | [1][2] |

Selectivity Profile

MRS 1754 exhibits significant selectivity for the human A2B receptor over other adenosine receptor subtypes.[1][2][6]

| Receptor Subtype | Ki (nM) | Species | Reference |

| Human A1 | 403 nM | Human | [4][5] |

| Rat A1 | 16.8 nM | Rat | [4][5] |

| Human A2A | 503 nM | Human | [4] |

| Rat A2A | 612 nM | Rat | [4] |

| Human A3 | 570 nM | Human | [4][5] |

Experimental Protocols

The binding affinity of MRS 1754 is typically determined using radioligand binding assays with membranes from cells stably expressing the recombinant human A2B adenosine receptor, such as HEK-293 cells.[1][2]

Radioligand Binding Assay (Competition)

This protocol outlines a typical competition binding assay to determine the Ki of MRS 1754.

1. Membrane Preparation:

-

HEK-293 cells stably transfected with the human A2B adenosine receptor are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive A2B receptor antagonist.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of MRS 1754 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

A2B Adenosine Receptor Signaling

The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.[7]

Caption: A2B Adenosine Receptor Signaling Pathways.

Radioligand Binding Assay Workflow

The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the binding affinity of MRS 1754.

Caption: Radioligand Competition Binding Assay Workflow.

References

- 1. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. rndsystems.com [rndsystems.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

MRS 1754: A Comprehensive Technical Guide to a Selective A2B Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function, pharmacological profile, and experimental evaluation of MRS 1754, a potent and selective antagonist of the A2B adenosine receptor (A2BR). The content herein provides a detailed overview of its mechanism of action, key quantitative data, and comprehensive experimental protocols relevant to its study.

Core Function and Mechanism of Action

MRS 1754, chemically known as N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a xanthine derivative that functions as a selective competitive antagonist at the A2B adenosine receptor.[1] Its primary role is to block the binding of the endogenous ligand, adenosine, to the A2BR, thereby inhibiting the downstream signaling cascades initiated by receptor activation. The A2B receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to both Gs and Gq proteins. This dual coupling leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP), and the activation of phospholipase C, which mobilizes intracellular calcium.[2] By preventing adenosine-mediated activation, MRS 1754 serves as a critical tool for investigating the physiological and pathological roles of the A2B receptor in various contexts, including inflammation, asthma, and cancer.[2][3][4]

Quantitative Pharmacological Data

The selectivity and potency of MRS 1754 have been quantified through various radioligand binding assays. The following tables summarize the binding affinity (Ki) of MRS 1754 for different human and rat adenosine receptor subtypes, as well as for other related compounds at the human A2B receptor.

Table 1: Binding Affinity (Ki) of MRS 1754 at Various Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki (nM) | Reference |

| A2B | Human | 1.97 | |

| A2B | Human | 1.45 ± 0.21 | [5] |

| A1 | Human | 403 | |

| A2A | Human | 503 | |

| A3 | Human | 570 | |

| A1 | Rat | 16.8 | |

| A2A | Rat | 612 |

Table 2: Comparative Binding Affinities (Ki) of Various Ligands at the Human A2B Adenosine Receptor

| Compound | Ki (nM) | Reference |

| MRS 1754 | 1.45 | [1] |

| XAC (xanthine amine congener) | 16 | [1] |

| CGS 15943 | 34 | [1] |

| XCC | 54 | [1] |

| CPX (8-cyclopentyl-1,3-dipropylxanthine) | 55 | [1] |

| ZM 241385 | 145 | [1] |

| NECA (5´-N-ethylcarboxamidoadenosine) | 570 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MRS 1754's function. The following are protocols for key experiments used to characterize its interaction with the A2B receptor.

Radioligand Binding Assay

This protocol details the determination of the binding affinity of MRS 1754 for the A2B adenosine receptor expressed in HEK-293 cell membranes using a competitive radioligand binding assay with [³H]MRS 1754.

1. Membrane Preparation from HEK-293 Cells:

-

Culture HEK-293 cells stably expressing the human A2B adenosine receptor.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or nitrogen cavitation.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay.

2. Competitive Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of unlabeled MRS 1754 or other competing ligands.

-

50 µL of [³H]MRS 1754 (at a concentration near its Kd, e.g., 1.0 nM).

-

150 µL of the prepared cell membrane suspension (typically 10-20 µg of protein).

-

-

For total binding, replace the unlabeled ligand with an assay buffer.

-

For non-specific binding, add a high concentration of a non-radiolabeled A2B antagonist (e.g., 10 µM theophylline).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]

-

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of MRS 1754 to antagonize agonist-induced cAMP production in cells expressing the A2B receptor.

1. Cell Preparation:

-

Seed HEK-293 cells stably expressing the human A2B receptor in a 96-well plate and culture overnight.

-

On the day of the assay, wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor such as 30 µM rolipram or 100 µM IBMX for 15-30 minutes at 37°C to prevent cAMP degradation.[7][8]

2. Antagonist Assay:

-

Add various concentrations of MRS 1754 to the cells and incubate for 15 minutes at 37°C.[8]

-

Stimulate the cells by adding a fixed concentration of an A2B agonist, such as NECA (e.g., 10 µM), and incubate for an additional 15-30 minutes at 37°C.[8][9]

-

Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP levels using a suitable detection method, such as HTRF, AlphaScreen, or ELISA.

-

Generate dose-response curves and calculate the IC50 value for MRS 1754.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of MRS 1754 to block agonist-induced increases in intracellular calcium, a hallmark of A2B receptor coupling to Gq proteins.

1. Cell Preparation and Dye Loading:

-

Plate HEK-293 cells expressing the A2B receptor in a 96-well, black-walled, clear-bottom plate and allow them to attach overnight.

-

Wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and Pluronic F-127 in HBSS.

-

Add the loading buffer to the cells and incubate for 45-60 minutes at 37°C in the dark.[10]

-

After incubation, wash the cells twice with fresh HBSS to remove excess dye.

2. Calcium Flux Measurement:

-

Add various concentrations of MRS 1754 to the wells and incubate for 15-30 minutes at 37°C.[10]

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

-

Inject a specific A2B agonist (e.g., NECA) to stimulate the cells and immediately begin recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the inhibitory effect of MRS 1754 on the agonist-induced calcium response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the A2B adenosine receptor and the general workflow for a competitive radioligand binding assay.

Caption: A2B Adenosine Receptor Signaling Pathway.

References

- 1. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. researchgate.net [researchgate.net]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Modulation of the A2B Adenosine Receptor Signaling Pathway by MRS 1754: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate signaling pathways modulated by the A2B adenosine receptor (A2BAR) and the role of MRS 1754 as a selective antagonist. The A2B receptor, a G protein-coupled receptor (GPCR), is a critical player in a multitude of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. MRS 1754 has emerged as a key pharmacological tool for elucidating the function of the A2B receptor and as a potential lead compound in drug discovery. This document provides a comprehensive overview of the A2BAR signaling cascade, quantitative data on MRS 1754's binding affinity, and detailed experimental protocols for studying its interaction with the receptor.

Core Signaling Pathways of the A2B Adenosine Receptor

The A2B adenosine receptor is known to couple to at least two major G protein families: Gs and Gq. This dual coupling allows the receptor to activate distinct downstream signaling cascades, leading to a diverse range of cellular responses. The selective blockade of these pathways by MRS 1754 provides a powerful method for dissecting the specific contributions of A2BAR activation in various cellular contexts.

Gs-Coupled Signaling Cascade

Upon activation by adenosine, the A2B receptor can couple to the stimulatory G protein, Gs. This initiates a signaling cascade that results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, influencing gene expression and cellular function. MRS 1754 acts as an antagonist, binding to the A2B receptor and preventing this Gs-mediated signaling.

Gq-Coupled Signaling Cascade

In addition to Gs coupling, the A2B receptor can also associate with the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular processes. MRS 1754 effectively inhibits this Gq-mediated signaling by blocking the initial receptor activation.

Quantitative Data: Binding Affinity of MRS 1754

The potency and selectivity of MRS 1754 are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes the inhibitor constant (Ki) values of MRS 1754 for various human (h) and rat (r) adenosine receptor subtypes. The lower the Ki value, the higher the binding affinity of the compound for the receptor.

| Receptor Subtype | Species | Ki (nM) |

| A2B | Human | 1.97 |

| A1 | Rat | 16.8 |

| A1 | Human | 403 |

| A2A | Human | 503 |

| A3 | Human | 570 |

| A2A | Rat | 612 |

Data compiled from multiple sources.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the interaction of MRS 1754 with the A2B adenosine receptor.

Radioligand Binding Assay with [³H]MRS 1754

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the A2B adenosine receptor using tritiated MRS 1754 ([³H]MRS 1754).

1. Cell Culture and Membrane Preparation:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human A2B adenosine receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

-

Membrane Preparation:

-

Harvest confluent cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

-

2. Binding Assay Protocol:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Components:

-

Membrane preparation (10-50 µg of protein per well).

-

[³H]MRS 1754 (at a concentration near its Kd, e.g., 1-2 nM).

-

Increasing concentrations of the unlabeled competitor (e.g., MRS 1754 or other test compounds).

-

For non-specific binding determination, use a high concentration of a non-radiolabeled A2B receptor antagonist (e.g., 10 µM ZM 241385).

-

-

Procedure:

-

In a 96-well plate, combine the assay buffer, membrane preparation, and either the unlabeled competitor or the non-specific binding agent.

-

Initiate the binding reaction by adding [³H]MRS 1754 to each well.

-

Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the competitor.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium concentration in response to A2B receptor activation and its inhibition by MRS 1754.

1. Cell Culture and Plating:

-

Cell Line: HEK-293 cells stably expressing the human A2B adenosine receptor.

-

Culture and Plating:

-

Culture cells as described in the previous protocol.

-

The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

2. Assay Protocol:

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

A2B receptor agonist (e.g., NECA).

-

MRS 1754 or other test antagonists.

-

-

Procedure:

-

Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Add MRS 1754 or other test antagonists at various concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Add the A2B receptor agonist (e.g., NECA) to all wells to stimulate the receptor.

-

Measure the change in fluorescence intensity over time.

-

3. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the response as a function of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

-

For antagonist experiments, plot the agonist response in the presence of different antagonist concentrations to determine the IC₅₀ of the antagonist.

This technical guide provides a foundational understanding of the MRS 1754-mediated modulation of the A2B adenosine receptor signaling pathway. The provided data and protocols serve as a valuable resource for researchers in academia and industry who are actively engaged in the study of purinergic signaling and the development of novel therapeutics targeting this important receptor.

MRS 1754: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1754, chemically known as N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2] As a member of the xanthine derivative family, MRS 1754 has been instrumental in the pharmacological characterization of the A2BAR and serves as a valuable research tool in the investigation of its physiological and pathophysiological roles.[3] The A2BAR, a G protein-coupled receptor, is implicated in a variety of cellular processes, including inflammation, angiogenesis, and neurotransmission, making its antagonists, such as MRS 1754, promising candidates for therapeutic development, particularly in conditions like asthma.[1][4] This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of MRS 1754, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Discovery and History

The development of selective A2BAR antagonists was spurred by the need for pharmacological tools to dissect the function of this receptor subtype from other adenosine receptors (A1, A2A, and A3). Early research utilized non-selective xanthine derivatives like theophylline and caffeine.[3] The quest for higher selectivity and potency led to the exploration of various 8-phenylxanthine derivatives.

The seminal work on MRS 1754 was conducted in the laboratory of Dr. Kenneth A. Jacobson at the National Institutes of Health (NIH), a leading figure in the field of purinergic signaling.[5] The initial synthesis and characterization of a series of anilide derivatives of an 8-phenylxanthine carboxylic congener, which included MRS 1754, laid the groundwork for its establishment as a key A2BAR antagonist.

A significant advancement in the study of the A2BAR was the development of the radiolabeled version of MRS 1754, [3H]MRS 1754. This was first described in a 2001 publication by Ji and colleagues, which detailed its synthesis and utility as a selective radioligand for the human A2BAR.[1] This radioligand proved to be a critical tool for receptor binding assays, enabling the detailed characterization of the A2BAR and the screening of new ligands.

Pharmacological Profile

MRS 1754 exhibits high affinity and selectivity for the human A2B adenosine receptor. Its pharmacological properties have been extensively characterized through radioligand binding assays and functional studies.

Data Presentation

The following tables summarize the key quantitative data for MRS 1754.

Table 1: Radioligand Binding Affinity of MRS 1754 and Related Compounds at the Human A2B Adenosine Receptor

| Compound | Ki (nM) |

| MRS 1754 | 1.45 ± 0.21 |

| XAC (Xanthine Amine Congener) | 16.0 ± 0.7 |

| CPX (8-Cyclopentyl-1,3-dipropylxanthine) | 55 |

| NECA (5'-N-Ethylcarboxamidoadenosine) | 570 ± 170 |

Data obtained from competition binding assays using [3H]MRS 1754 on membranes from HEK-293 cells stably expressing the human A2B adenosine receptor.[1]

Table 2: Binding Affinity (KD) and Receptor Density (Bmax) of [3H]MRS 1754

| Parameter | Value |

| KD (nM) | 1.13 ± 0.12 |

| Bmax (pmol/mg protein) | 10.9 ± 0.6 |

Data from saturation binding assays using [3H]MRS 1754 on membranes from HEK-293 cells stably expressing the human A2B adenosine receptor.[1]

Table 3: Selectivity Profile of MRS 1754 at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) |

| A2B | Human | 1.97 |

| A1 | Rat | 16.8 |

| A1 | Human | 403 |

| A2A | Human | 503 |

| A3 | Human | 570 |

| A2A | Rat | 612 |

This data demonstrates the high selectivity of MRS 1754 for the human A2B receptor over other adenosine receptor subtypes.[2][6]

Experimental Protocols

Radioligand Binding Assay

This protocol describes the methodology used to determine the binding affinity of MRS 1754 for the A2B adenosine receptor.

1. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably transfected with the human A2B adenosine receptor are cultured in appropriate media.

-

Cells are harvested, and cell membranes are prepared by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer.

2. Saturation Binding Assay:

-

Aliquots of the cell membrane preparation (typically 30-50 µg of protein) are incubated with increasing concentrations of [3H]MRS 1754 in a final volume of 100 µL.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled competing ligand, such as NECA.

-

The incubation is carried out at 25°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The KD and Bmax values are determined by non-linear regression analysis of the specific binding data.

3. Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of [3H]MRS 1754 (typically near its KD value) and varying concentrations of the unlabeled competitor compound (e.g., MRS 1754, XAC, CPX).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Functional Assays

The antagonist activity of MRS 1754 is functionally assessed by its ability to inhibit the downstream signaling pathways activated by A2BAR agonists, such as NECA.

1. cAMP Accumulation Assay:

-

HEK-293 cells expressing the human A2BAR are pre-incubated with various concentrations of MRS 1754 for a specified time (e.g., 15-30 minutes).

-

The cells are then stimulated with a fixed concentration of an agonist like NECA (typically at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

The ability of MRS 1754 to inhibit the NECA-stimulated cAMP production is quantified, and the IC50 value is determined.

2. Intracellular Calcium Mobilization Assay:

-

Cells expressing the A2BAR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The cells are then pre-incubated with MRS 1754.

-

The baseline fluorescence is measured, and then the cells are stimulated with an A2BAR agonist.

-

The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorometric imaging plate reader.

-

The inhibitory effect of MRS 1754 on the agonist-induced calcium mobilization is quantified to determine its potency.

Signaling Pathways and Visualizations

The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of distinct downstream signaling cascades.

A2BAR Signaling Pathways

Caption: A2B Adenosine Receptor Signaling Pathways and the inhibitory action of MRS 1754.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay to characterize MRS 1754.

Conclusion

MRS 1754 has proven to be an invaluable pharmacological tool for the study of the A2B adenosine receptor. Its high affinity and selectivity have enabled detailed characterization of the receptor's binding properties and its role in various signaling pathways. The development of its radiolabeled form, [3H]MRS 1754, further solidified its importance in the field. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important A2BAR antagonist. Future research utilizing MRS 1754 will undoubtedly continue to unravel the complexities of A2BAR function and its potential as a therapeutic target.

References

- 1. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 3. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. mdpi.com [mdpi.com]

- 6. rndsystems.com [rndsystems.com]

MRS 1754: A Comprehensive Pharmacological Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide, is a potent and selective antagonist of the A2B adenosine receptor (A2BAR).[1][2][3] This xanthine derivative has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the A2BAR.[1][2][3] Due to its high affinity and selectivity, MRS 1754, particularly in its tritiated form ([3H]MRS 1754), serves as a crucial radioligand for receptor binding and characterization studies.[1][2][3] This technical guide provides a detailed overview of the pharmacological profile of MRS 1754, including its binding characteristics, functional activity, and the signaling pathways it modulates. Furthermore, it offers comprehensive experimental protocols for key assays and visual representations of associated molecular mechanisms to facilitate its application in research and drug development.

Introduction to MRS 1754 and the A2B Adenosine Receptor

The adenosine receptors, a class of G protein-coupled receptors (GPCRs), are comprised of four subtypes: A1, A2A, A2B, and A3.[4] These receptors are ubiquitously expressed and play critical roles in a myriad of physiological processes. The A2BAR, in particular, is a low-affinity adenosine receptor coupled to Gs and Gq proteins, leading to the stimulation of adenylyl cyclase and the accumulation of intracellular calcium, respectively.[5][6] The A2BAR is implicated in various pathological conditions, including inflammation, asthma, and cancer, making it a compelling target for therapeutic intervention.[1][3]

MRS 1754 has emerged as a cornerstone tool for investigating A2BAR function. Its high selectivity for the human A2BAR over other adenosine receptor subtypes allows for precise pharmacological interrogation.[7][8]

Pharmacological Profile of MRS 1754

The pharmacological activity of MRS 1754 is primarily defined by its high binding affinity and selectivity for the A2BAR.

Binding Affinity and Selectivity

Quantitative analysis of MRS 1754's binding characteristics has been extensively performed using radioligand binding assays with [3H]MRS 1754 on membranes from HEK-293 cells stably expressing the recombinant human A2BAR.[1][2][3]

Table 1: Binding Affinity (Ki/KD) of MRS 1754 for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Ki / KD (nM) | Reference |

| A2B | Human | 1.13 ± 0.12 (KD) | [1][2][3] |

| A2B | Human | 1.97 (Ki) | [7][8] |

| A1 | Human | 403 (Ki) | [7][8] |

| A1 | Rat | 16.8 (Ki) | [7][8] |

| A2A | Human | 503 (Ki) | [7][8] |

| A2A | Rat | 612 (Ki) | [7][8] |

| A3 | Human | 570 (Ki) | [7][8] |

| A3 | Rat | Very low affinity | [1][9] |

As evidenced in Table 1, MRS 1754 exhibits a significantly higher affinity for the human A2BAR compared to other adenosine receptor subtypes, demonstrating its high selectivity.[7][8] For instance, it is approximately 400-fold, 245-fold, and 123-fold more selective for the human A2B receptor than for the human A1, A2A, and A3 receptors, respectively.[1]

Functional Antagonism

MRS 1754 functions as a competitive antagonist at the A2BAR. This has been demonstrated in functional assays where it inhibits the effects of A2BAR agonists. For example, at a concentration of 100 nM, MRS 1754 completely inhibits the calcium mobilization stimulated by the adenosine receptor agonist NECA (1 μM) in HEK-293 cells expressing the human A2B receptor.[1]

A2B Adenosine Receptor Signaling Pathways

The A2BAR, upon activation by an agonist, initiates downstream signaling cascades through its coupling to Gs and Gq proteins. As an antagonist, MRS 1754 blocks these signaling events.

// Nodes "Adenosine" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "MRS1754" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "A2BAR" [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="A2B Receptor"]; "Gs" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Gαs"]; "Gq" [shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Gαq"]; "AC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Adenylyl\nCyclase"]; "PLC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Phospholipase C"]; "cAMP" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "PKA" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Protein Kinase A"]; "IP3" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="IP3"]; "DAG" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="DAG"]; "Ca2+" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Ca²⁺"]; "PKC" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Protein Kinase C"]; "CREB" [shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Gene_Transcription" [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Gene\nTranscription"]; "Physiological_Response" [shape=note, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", label="Physiological\nResponse"];

// Edges "Adenosine" -> "A2BAR" [color="#34A853", arrowhead=vee, label="Activates"]; "MRS1754" -> "A2BAR" [color="#EA4335", arrowhead=tee, label="Inhibits"]; "A2BAR" -> "Gs" [color="#34A853", arrowhead=vee]; "A2BAR" -> "Gq" [color="#34A853", arrowhead=vee]; "Gs" -> "AC" [color="#34A853", arrowhead=vee, label="Activates"]; "Gq" -> "PLC" [color="#34A853", arrowhead=vee, label="Activates"]; "AC" -> "cAMP" [color="#4285F4", arrowhead=vee, label="Generates"]; "PLC" -> "IP3" [color="#4285F4", arrowhead=vee]; "PLC" -> "DAG" [color="#4285F4", arrowhead=vee]; "cAMP" -> "PKA" [color="#4285F4", arrowhead=vee, label="Activates"]; "IP3" -> "Ca2+" [color="#4285F4", arrowhead=vee, label="Releases"]; "DAG" -> "PKC" [color="#4285F4", arrowhead=vee, label="Activates"]; "PKA" -> "CREB" [color="#4285F4", arrowhead=vee]; "CREB" -> "Gene_Transcription" [color="#4285F4", arrowhead=vee]; "Ca2+" -> "Physiological_Response" [color="#4285F4", arrowhead=vee]; "PKC" -> "Physiological_Response" [color="#4285F4", arrowhead=vee]; }

Figure 1: A2BAR signaling pathways antagonized by MRS 1754.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving MRS 1754.

Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the A2BAR using [3H]MRS 1754.

Workflow Diagram:

// Nodes "Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Membranes" [label="Prepare Cell Membranes\n(e.g., from HEK-293-hA2BAR cells)"]; "Assay_Setup" [label="Set up Assay Plate:\n- Membranes\n- [³H]MRS 1754 (constant concentration)\n- Test Compound (varying concentrations)\n- Buffer"]; "Incubation" [label="Incubate at Room Temperature\n(e.g., 60-120 minutes)"]; "Filtration" [label="Rapidly Filter through Glass Fiber Filters"]; "Washing" [label="Wash Filters with Ice-Cold Buffer"]; "Counting" [label="Measure Radioactivity\n(Scintillation Counting)"]; "Data_Analysis" [label="Data Analysis:\n- Determine IC₅₀\n- Calculate Kᵢ using Cheng-Prusoff equation"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges "Start" -> "Prepare_Membranes"; "Prepare_Membranes" -> "Assay_Setup"; "Assay_Setup" -> "Incubation"; "Incubation" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Counting"; "Counting" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

-

HEK-293 cells stably expressing the human A2BAR

-

[3H]MRS 1754 (specific activity ~150 Ci/mmol)

-

Test compound (unlabeled)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: High concentration of a non-radiolabeled A2BAR ligand (e.g., 10 µM NECA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293-hA2BAR cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 minutes) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]MRS 1754 (at a final concentration near its KD, e.g., 1-2 nM), and 100 µL of membrane suspension (containing 10-20 µg of protein).

-

Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM NECA), 50 µL of [3H]MRS 1754, and 100 µL of membrane suspension.

-

Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]MRS 1754, and 100 µL of membrane suspension.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]MRS 1754) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of [3H]MRS 1754 and KD is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a functional assay to evaluate the antagonist activity of MRS 1754 by measuring its ability to block agonist-induced intracellular calcium mobilization in cells expressing the A2BAR.

Materials:

-

HEK-293 cells stably expressing the human A2BAR

-

A2BAR agonist (e.g., NECA)

-

MRS 1754

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed HEK-293-hA2BAR cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with 100 µL of HBSS to remove excess dye.

-

After the final wash, add 100 µL of HBSS to each well.

-

-

Compound Incubation:

-

Add MRS 1754 (or vehicle control) at the desired concentrations to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Inject the A2BAR agonist (e.g., NECA) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Plot the agonist dose-response curves in the presence and absence of different concentrations of MRS 1754.

-

Analyze the data to determine the potency of MRS 1754 as an antagonist (e.g., by calculating the Schild regression or determining the IC50 value).

-

Conclusion

MRS 1754 is a highly selective and potent antagonist of the A2B adenosine receptor. Its well-characterized pharmacological profile, coupled with its utility as a radioligand, makes it an indispensable tool for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the key properties of MRS 1754 and detailed protocols for its application in fundamental research and drug discovery efforts targeting the A2BAR. The provided methodologies and visualizations are intended to serve as a practical resource for scientists working to unravel the complexities of adenosine signaling and develop novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

The A2B Adenosine Receptor in Asthma: A Technical Guide to Its Role and Antagonism by MRS 1754

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the A2B adenosine receptor (A2BAR), a critical G protein-coupled receptor implicated in the pathophysiology of asthma. Adenosine, a signaling nucleoside, is found at elevated levels in the lungs of asthmatic patients.[1][2] The A2B receptor, which has the lowest affinity for adenosine among its receptor subtypes, becomes particularly relevant in such pathological environments characterized by high adenosine concentrations.[1][2] This has positioned A2B receptor antagonists as a promising therapeutic avenue for asthma treatment.[3][4] This document focuses on the role of the A2B receptor in asthma and details the pharmacological profile of MRS 1754, a potent and selective A2B receptor antagonist.[5][6]

The Pivotal Role of the A2B Receptor in Asthma Pathophysiology

The A2B receptor is expressed on a variety of cells that are key players in the inflammatory cascade of asthma, including mast cells, epithelial cells, and macrophages.[1][3][7] In conditions of inflammation or hypoxia, A2B receptor expression can be significantly upregulated.[7][8]

Activation of the A2B receptor on mast cells is a central mechanism in adenosine-induced bronchoconstriction in asthmatics.[9] This activation potentiates the release of a wide array of pre-formed and newly synthesized pro-inflammatory mediators, including histamine, prostaglandin D2, and various cytokines such as Interleukin (IL)-4, IL-8, and IL-13.[1][3][9][10] These mediators collectively contribute to airway inflammation, mucus production, and bronchoconstriction. Furthermore, signaling through the A2B receptor has been shown to engage pathways that promote chronic airway inflammation, fibrosis, and tissue remodeling, which are hallmarks of severe, persistent asthma.[1][2][11][12]

In vivo studies utilizing animal models, such as adenosine deaminase (ADA)-deficient mice which exhibit chronically elevated adenosine levels, have demonstrated that selective A2B receptor antagonists can markedly reduce pulmonary inflammation, fibrosis, and airspace enlargement.[10][11][12] These findings strongly implicate A2B receptor signaling as a major contributor to lung injury and suggest that its antagonism could be a beneficial therapeutic strategy.[11][12]

MRS 1754: A Selective A2B Receptor Antagonist

MRS 1754, with the chemical name N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)-phenoxy]acetamide, is a highly selective and potent antagonist of the A2B adenosine receptor.[4][5] Its utility as a pharmacological tool has been critical in elucidating the function of the A2B receptor. The tritiated form, [3H]MRS 1754, serves as a high-affinity radioligand for characterizing recombinant human A2B receptors.[4][5]

Quantitative Data

The following tables summarize the pharmacological data for MRS 1754 and other key ligands, providing a quantitative basis for its potency and selectivity.

Table 1: Pharmacological Profile and Binding Affinity of MRS 1754

| Receptor Subtype | Species | Assay Type | Ki / KD (nM) | Reference(s) |

| A2B | Human | Binding (KD, [3H]MRS 1754) | 1.13 ± 0.12 | [4][5] |

| A2B | Human | Binding (Ki) | 1.45 - 1.97 | [13][14] |

| A1 | Human | Binding (Ki) | 403 - 503 | [14] |

| A2A | Human | Binding (Ki) | 503 - 612 | [14] |

| A3 | Human | Binding (Ki) | 570 | [14] |

| A1 | Rat | Binding (Ki) | 16.8 | [14] |

| A2A | Rat | Binding (Ki) | 612 | [14] |

| A1 / A3 | Rat / Human | Binding | Not Significant | [4][5] |

Table 2: Binding Affinities of Reference Ligands at the Human A2B Receptor Data from competition experiments with [3H]MRS 1754 on membranes from HEK-293 cells expressing the human A2B receptor.

| Ligand | Type | Ki (nM) | Reference(s) |

| NECA | Agonist | 570 | [4][5] |

| XAC | Antagonist | 16 | [4][5] |

| CPX | Antagonist | 55 | [4][5] |

Key Experimental Protocols

Detailed methodologies for core experiments cited in A2B receptor research are provided below.

Protocol 1: Radioligand Binding Assay for A2B Receptor Affinity

This protocol is used to determine the binding affinity and selectivity of compounds like MRS 1754 for the A2B receptor.

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK-293) cells stably transfected with the human A2B adenosine receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are harvested, and a cell membrane fraction is prepared via homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl) and protein concentration is determined.

-

-

Binding Assay:

-

The assay is performed in a total volume of 400-1000 µL in 50 mM Tris buffer (pH 7.4).[15]

-

Membranes (7.5–25 µg of protein) are pre-incubated with adenosine deaminase (2 U/mL) to remove any endogenous adenosine.[15]

-

For saturation binding, membranes are incubated with increasing concentrations of the radioligand [3H]MRS 1754.

-

For competition binding, membranes are incubated with a fixed concentration of [3H]MRS 1754 (e.g., 0.7 nM) and varying concentrations of the unlabeled competitor drug (e.g., MRS 1754, NECA).[5]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist.

-

Incubation is typically carried out for 60-90 minutes at room temperature.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating bound from free radioligand.

-

Filters are washed rapidly with ice-cold buffer.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

Protocol 2: A2B Receptor Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block agonist-induced activation of the A2B receptor, which is coupled to Gs proteins and stimulates cyclic AMP (cAMP) production.

-

Cell Culture:

-

Cells expressing the A2B receptor (e.g., HEK-293-A2B or T24 bladder cancer cells) are seeded in 96-well plates and grown to confluence.[16]

-

-

Assay Procedure:

-

The growth medium is removed, and cells are washed with a serum-free medium (e.g., DMEM containing 50 mM HEPES).[16]

-

Cells are pre-treated for 20-30 minutes with the antagonist (e.g., MRS 1754) at various concentrations in the presence of a phosphodiesterase inhibitor like rolipram (10 µM) to prevent cAMP degradation.[16]

-

Cells are then stimulated with a fixed concentration of an A2B agonist, such as NECA (e.g., EC50 concentration of 1.16 x 10-6 M), for an additional 30 minutes.[16][17]

-

-

cAMP Measurement:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit.[17]

-

-

Data Analysis:

-

The concentration-response curves for the antagonist are plotted, and the IC50 (concentration of antagonist that inhibits 50% of the agonist response) is calculated. This can be used to determine the antagonist's potency.

-

Protocol 3: Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used in vivo model to mimic the key features of human allergic asthma and to evaluate the efficacy of potential therapeutics.[18][19][20]

-

Animals:

-

BALB/c mice or other suitable rodent strains are typically used.[18]

-

-

Sensitization Phase:

-

On days 0 and 14, animals receive an intraperitoneal (i.p.) injection of ovalbumin (OVA), a common allergen, emulsified in an adjuvant such as aluminum hydroxide (alum) to induce a Th2-biased immune response.[19][21] A typical dose is 50-100 µg of OVA.[21][22] Control animals receive saline or adjuvant alone.

-

-

Drug Administration:

-

The test compound (e.g., MRS 1754 or another A2B antagonist) is administered to the animals, typically via i.p. injection, oral gavage, or inhalation, prior to the allergen challenge.

-

-

Challenge Phase:

-

Outcome Measures (24-48h after final challenge):

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The lungs are lavaged with saline, and the collected BAL fluid is analyzed for total and differential leukocyte counts (especially eosinophils and neutrophils).[22] Cytokine levels (e.g., IL-4, IL-5, IL-13) can also be measured in the BAL fluid.

-

Serum Analysis: Blood is collected to measure levels of total and OVA-specific IgE.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine is assessed using invasive or non-invasive plethysmography.

-

Histology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E and PAS) to evaluate inflammatory cell infiltration, airway remodeling, and mucus production.[19][22]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the core signaling pathways and experimental logic discussed in this guide.

Caption: A2B Receptor signaling cascade in mast cells.

Caption: Workflow for evaluating MRS 1754 in an OVA-induced asthma model.

Caption: The inhibitory logic of MRS 1754 in the asthma pathway.

References

- 1. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2B receptors: a novel therapeutic target in asthma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]MRS 1754, a selective antagonist radioligand for A(2B) adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]MRS 1754, a selective antagonist radioligand for A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Role of adenosine A2B receptors in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The resurgence of A2B adenosine receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of adenosine in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 12. "Role of A2B adenosine receptor signaling in adenosine-dependent pulmon" by Chun-Xiao Sun, Hongyan Zhong et al. [digitalcommons.library.tmc.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. MRS 1754 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]

- 15. mdpi.com [mdpi.com]

- 16. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 20. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 21. researchgate.net [researchgate.net]

- 22. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

MRS 1754: A Technical Guide for Adenosine Signaling Research

An In-depth Whitepaper on the Selective A₂B Adenosine Receptor Antagonist

Introduction

Extracellular adenosine is a critical signaling nucleoside that modulates a wide array of physiological and pathophysiological processes, including inflammation, neurotransmission, and cell growth.[1][2] Its effects are mediated by four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B adenosine receptor (A₂BR) is the least characterized of these subtypes, primarily due to a historical lack of potent and selective pharmacological tools.[3][4] MRS 1754, chemically known as N-(4-cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide, has emerged as a pivotal research tool, enabling precise investigation of A₂BR signaling.[3][5] It is a highly selective and potent competitive antagonist of the human A₂B adenosine receptor.[3][6] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of MRS 1754, including its pharmacological profile, detailed experimental protocols, and its application in dissecting adenosine signaling pathways.

Core Properties and Mechanism of Action

MRS 1754 is a xanthine derivative that exhibits high affinity and selectivity for the human A₂B adenosine receptor.[3] Its primary mechanism of action is the competitive blockade of this receptor, thereby preventing the binding of endogenous adenosine and synthetic agonists like NECA (5'-N-ethylcarboxamidoadenosine).[3][5]

The A₂B receptor is typically coupled to the Gs family of G proteins. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This rise in cAMP, a crucial second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[7][8] In some cellular contexts, the A₂BR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ions (Ca²⁺).[1] MRS 1754 effectively inhibits these signaling cascades by preventing the initial receptor activation.

Data Presentation: Pharmacological Profile

The efficacy and selectivity of MRS 1754 have been quantified through various in vitro assays. The following tables summarize key pharmacological data, providing a clear comparison of its binding affinities and potencies across different adenosine receptor subtypes and species.

Table 1: Chemical and Physical Properties of MRS 1754

| Property | Value | Reference |

| Chemical Name | N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide | |

| Molecular Formula | C₂₆H₂₆N₆O₄ | [6] |

| Molecular Weight | 486.52 g/mol | [6] |

| CAS Number | 264622-58-4 | [6] |

| Appearance | White to off-white solid | [9][10] |

| Purity | ≥98% | [6] |

| Solubility | Soluble to 5 mM in DMSO with gentle warming | [6] |

| Storage | Desiccate at room temperature | [6] |

Table 2: Binding Affinity (Kᵢ) of MRS 1754 at Adenosine Receptor Subtypes

This table highlights the selectivity of MRS 1754 for the human A₂B receptor.

| Receptor Subtype | Kᵢ (nM) | Reference |

| Human A₂B | 1.97 | [6] |

| Human A₁ | 403 | [6] |

| Human A₂A | 503 | [6] |

| Human A₃ | 570 | [6] |

| Rat A₁ | 16.8 | [6] |

| Rat A₂A | 612 | [6] |

Table 3: Radioligand Binding Data for [³H]MRS 1754 at Human A₂B Receptors

Data from studies using tritiated MRS 1754 to characterize recombinant human A₂B receptors expressed in HEK-293 cell membranes.

| Parameter | Value | Reference |

| Dissociation Constant (Kᴅ) | 1.13 ± 0.12 nM | [3][4][5] |

| Maximum Binding Capacity (Bₘₐₓ) | 10.9 ± 0.6 pmol/mg protein | [3][5] |

| Kᵢ of unlabeled MRS 1754 | 1.45 ± 0.21 nM | [3][9] |

| Kᵢ of NECA | 570 nM | [3][5] |

| Kᵢ of XAC | 16 nM | [3][5] |

| Kᵢ of CPX | 55 nM | [3][5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the utility of MRS 1754. The following diagrams, created using the DOT language, illustrate the key signaling pathways inhibited by MRS 1754 and a typical workflow for its use in research.

Caption: A₂B receptor Gs-cAMP signaling pathway blocked by MRS 1754.

Caption: General experimental workflow for studying A₂BR antagonism.

Caption: Logical framework for using MRS 1754 as a research tool.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving MRS 1754. These are synthesized from published research and represent standard practices in the field.

Protocol 1: Radioligand Binding Assay for A₂B Receptor

This protocol is used to determine the binding affinity (Kᵢ) of test compounds at the A₂B receptor using [³H]MRS 1754.

1. Materials:

- Cell membranes from HEK-293 cells stably transfected with the human A₂B adenosine receptor.[3][5]

- [³H]MRS 1754 (specific activity ~150 Ci/mmol).[3][5]

- Binding Buffer: 50 mM Tris-HCl, pH 6.5.[5]